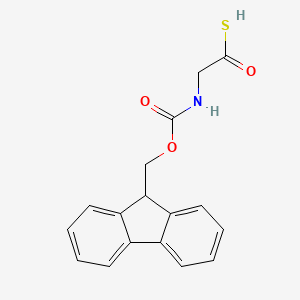

Fmoc-2-aminoethanethioic S-acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO3S |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid |

InChI |

InChI=1S/C17H15NO3S/c19-16(22)9-18-17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,20)(H,19,22) |

InChI Key |

NPJCLVLAVAZHRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)S |

Origin of Product |

United States |

Fundamental Principles and Research Context of Fmoc 2 Aminoethanethioic S Acid

Evolution and Strategic Importance of 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry in Peptide and Protein Science

The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s marked a significant breakthrough in the field of peptide and protein science. lgcstandards.com Prior to the advent of Fmoc chemistry, the dominant method for solid-phase peptide synthesis (SPPS) relied on the tert-butyloxycarbonyl (Boc) protecting group, which required harsh acidic conditions for its removal. americanpeptidesociety.orgaltabioscience.com This often led to the degradation of sensitive peptide sequences and limited the synthesis of complex or modified peptides. altabioscience.comnih.gov

The introduction of the Fmoc group revolutionized SPPS by offering a milder, orthogonal protection strategy. lgcstandards.comlifetein.com The key advantage of the Fmoc group is its lability to weak bases, such as piperidine (B6355638), allowing for its removal without affecting acid-labile side-chain protecting groups. americanpeptidesociety.orgyoutube.comcreative-peptides.com This orthogonality is crucial for the stepwise assembly of amino acids into a peptide chain on a solid support, preventing unwanted side reactions and ensuring the integrity of the final product. creative-peptides.compeptide.com The deprotection of the Fmoc group releases dibenzofulvene, a byproduct that can be monitored by UV spectroscopy to track the progress of the reaction. youtube.com

The versatility and mild reaction conditions of Fmoc chemistry have made it the preferred method for the synthesis of a wide range of peptides, including long and complex sequences, as well as those containing post-translational modifications like phosphorylation and glycosylation. lgcstandards.comaltabioscience.comnih.gov The industrial-scale production of therapeutic peptides has further driven the refinement and widespread adoption of Fmoc-based SPPS. nih.gov

| Attribute | Fmoc Strategy | Boc Strategy |

| Deprotection Condition | Mildly basic (e.g., piperidine) americanpeptidesociety.org | Strongly acidic (e.g., TFA, HF) americanpeptidesociety.orgaltabioscience.com |

| Orthogonality | High, compatible with acid-labile side-chain protecting groups. peptide.com | Lower, risk of premature side-chain deprotection. nih.gov |

| Compatibility | Suitable for complex and modified peptides. lgcstandards.comnih.gov | Can be problematic for sensitive sequences. nih.gov |

| Monitoring | UV monitoring of dibenzofulvene byproduct. youtube.com | Less direct monitoring methods. |

Significance of Thioacid Functionality in Advanced Chemical Synthesis Methodologies

Thioacids, the sulfur analogs of carboxylic acids, have emerged as increasingly important intermediates in organic synthesis due to their unique reactivity. rsc.orgnih.gov The S-H bond in a thioacid has a bond dissociation energy comparable to that of alkanethiols, making it susceptible to homolytic cleavage to form a thiyl radical under mild conditions, such as UV irradiation or thermal initiation. rsc.org This radical reactivity has been harnessed for a variety of chemical transformations. rsc.orgrsc.org

One of the most significant applications of thioacids is in the formation of amide bonds, a fundamental linkage in peptides and proteins. nih.govresearchgate.net Thioacids can act as acylating agents under mild conditions, providing an alternative to traditional coupling reagents. nih.gov This has been particularly valuable in the development of ligation chemistries for the synthesis of large peptides and proteins.

A key methodology that leverages thioacid functionality is Native Chemical Ligation (NCL) . nih.gov NCL allows for the chemoselective and regioselective joining of two unprotected peptide fragments. wikipedia.org The process typically involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govwikipedia.org While not a direct use of a thioacid in the final ligation step, peptide thioacids are crucial precursors for the in situ generation of the required peptide thioesters. acs.orgroyalsocietypublishing.org The versatility of the thioacid group allows for its conversion to a thioester, which can then participate in the NCL reaction. nih.gov This strategy has expanded the toolbox for the total chemical synthesis of proteins. royalsocietypublishing.orgnih.gov

Furthermore, thioacid-mediated reactions have been developed for the synthesis of various functional groups, peptide and glycan diversification, and protein labeling. rsc.orgrsc.org The ability to generate thiyl radicals from thioacids under mild conditions provides a powerful tool for forging new carbon-sulfur and carbon-carbon bonds. rsc.org

Positioning of Fmoc-2-aminoethanethioic S-acid within Contemporary Synthetic and Bioconjugation Paradigms

This compound is a specialized building block that strategically combines the advantages of both Fmoc protection and thioacid reactivity. Its structure consists of a two-carbon backbone with an amine group protected by the Fmoc group and a terminal thioic S-acid group. vulcanchem.com This unique combination makes it a valuable reagent in modern synthetic and bioconjugation strategies.

The primary application of this compound lies in the field of peptide synthesis, particularly in the context of creating modified peptides and facilitating ligation reactions. The Fmoc group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. nih.gov Once incorporated into a peptide chain, the thioacid functionality can be utilized in several ways.

It can serve as a handle for bioconjugation , where the thioacid group can react with other functional groups to attach labels, drugs, or other molecules to the peptide. The reactivity of the thioacid allows for chemoselective ligation, enabling precise control over the site of modification.

In the realm of peptide ligation , this compound can be used to introduce a C-terminal thioacid into a peptide fragment. This peptide thioacid can then be converted to a thioester in situ to participate in Native Chemical Ligation (NCL) or other ligation strategies. royalsocietypublishing.orgnih.gov This approach is particularly useful for synthesizing large and complex proteins by joining smaller, more manageable peptide segments. The ability to perform sequential ligations, where the product of one ligation can be used in a subsequent ligation, has been demonstrated using thioacid chemistry. royalsocietypublishing.orgnih.gov

Synthetic Methodologies for Fmoc 2 Aminoethanethioic S Acid and Analogous Thioacid Derivatives

General Synthetic Approaches to N-Fmoc-Protected Amino Acids

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for mild deprotection conditions. chempep.comlgcstandards.com

Regioselective Introduction of the Fmoc Group

The regioselective protection of the α-amino group of an amino acid is a critical first step in peptide synthesis to prevent unwanted side reactions. nih.govspringernature.com The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. ub.edu While effective, the use of Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities. ub.edu To circumvent this, reagents like Fmoc-2-mercaptobenzothiazole (Fmoc-MBT) have been developed to provide cleaner reactions. ub.edu Another approach involves the use of stable Fmoc-benzotriazoles which react with amino acids in the presence of triethylamine to yield Fmoc-protected amino acids with high purity. organic-chemistry.org

| Reagent | Advantage | Disadvantage |

| Fmoc-Cl | Readily available | Can form dipeptide impurities ub.edu |

| Fmoc-OSu | Generally clean reactions | Can sometimes lead to side products ub.edu |

| Fmoc-MBT | High purity of products | May not be as commonly available |

| Fmoc-benzotriazoles | High yields and purity | Requires specific reagent synthesis |

Considerations for Orthogonal Protecting Group Strategies in Complex Syntheses

In the synthesis of complex peptides or molecules with multiple functional groups, an orthogonal protecting group strategy is essential. researchgate.net This strategy employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group without affecting others. biosynth.com

The most common orthogonal pairing in solid-phase peptide synthesis (SPPS) is the use of the base-labile Fmoc group for the α-amino terminus and acid-labile groups like tert-butyl (tBu) for the side chains of amino acids such as aspartic acid, glutamic acid, serine, and threonine. biosynth.comiris-biotech.de This allows for the iterative deprotection of the N-terminus with a base (e.g., piperidine) for chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support. chempep.comiris-biotech.de

Other protecting groups that are orthogonal to Fmoc include:

Boc (tert-butyloxycarbonyl): While traditionally used in a different synthetic strategy, it can be employed for side-chain protection in Fmoc-based syntheses due to its acid lability. creative-peptides.com

Trt (Trityl): Often used for the protection of cysteine, histidine, and asparagine side chains. chempep.comcreative-peptides.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A common protecting group for the guanidino group of arginine. iris-biotech.de

Tailored Synthetic Routes for α-Amino Thioacids

The synthesis of α-amino thioacids presents the additional challenge of creating the thioacid functionality. Thioacids are valuable intermediates due to their enhanced reactivity in amide bond formation compared to carboxylic acids. acs.orgnih.govsemanticscholar.org

Chemical Pathways for the Formation of Thioester and Thioacid Moieties

Thioacids are generally synthesized from activated carboxylic acids. acs.orgnih.gov One common method involves the reaction of an N-protected amino acid with a sulfur source like sodium hydrosulfide (NaSH) or sodium sulfide (Na2S). acs.orgnih.govorganic-chemistry.org

A notable one-pot method for the synthesis of N-protected amino thioacids utilizes thioacetic acid and NaSH. acs.orgnih.govsemanticscholar.org This approach allows for the direct conversion of N-protected amino acids to their corresponding thioacids. acs.orgnih.gov Another efficient protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to mediate the reaction between N-urethane-protected α-amino acids and Na2S, offering a fast and convenient route to these compounds. organic-chemistry.orgorganic-chemistry.org

Thioesters, which can be precursors to thioacids, can be synthesized through various methods, including the reaction of acid chlorides with thiols or the condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org Thioesters are also key intermediates in some prebiotic peptide formation theories. nih.gov

Enantioselective Synthesis Strategies for Chiral Thioacid Building Blocks

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of chiral amino acid derivatives. Enantioselective synthesis strategies are employed to produce optically pure thioacid building blocks. nih.gov

One approach involves the use of chiral auxiliaries . acs.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, chiral glycine derivatives bearing an axially chiral BINOL auxiliary can be alkylated to produce a variety of enantiomerically pure amino acids. wikipedia.org

Another powerful technique is asymmetric catalysis . Chiral catalysts can be used to control the stereochemistry of reactions. For example, rhodium-catalyzed enantioselective hydrothiolation of terminal allenes with thioacids has been reported for the synthesis of chiral branched allylic thioesters. uni-freiburg.dersc.org This method has been extended to the diastereoselective synthesis of thioesters from Fmoc-protected aminothioacids. uni-freiburg.de Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a valuable tool for the enantioselective synthesis of sulfur-containing amino acid derivatives. nih.govnih.gov

Organometallic Chemistry Approaches in Fmoc-Amino Acid Synthesis

Organometallic chemistry offers unique pathways for the synthesis of complex amino acids. Organozinc reagents have been utilized in the synthesis of Fmoc-protected amino acids. rsc.org For example, an N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent can be coupled with various electrophiles under palladium catalysis to generate substituted phenylalanines and 4-oxoamino acids. rsc.org Subsequent removal of the tert-butyl ester group yields the desired Fmoc-protected amino acids. rsc.org

Chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have also been employed for the asymmetric synthesis of a wide range of tailor-made α-amino acids. nih.gov

Eco-Friendly Synthesis Protocols for Fmoc-Amino Acid Derivatives

The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate the environmental impact of hazardous solvents and reagents. csic.es Conventional Fmoc/tBu solid-phase peptide synthesis (SPPS) relies heavily on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are considered hazardous and are used in large quantities. csic.esacs.org Research efforts have focused on replacing these solvents with more environmentally benign alternatives.

One significant advancement is the use of greener solvents for the various steps of SPPS. csic.es Studies have explored solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and ethyl acetate as replacements for DMF and DCM. acs.org A key consideration for the viability of these solvents is the solubility of the Fmoc-amino acid derivatives. Research has shown that most common Fmoc l-amino acids have good solubility (≥0.2 M) in 2-MeTHF, which is sufficient for standard automated peptide synthesis protocols. acs.org

The following table summarizes the performance of a green solvent protocol compared to a conventional one for the synthesis of a challenging Aib-enkephalin pentapeptide.

Table 1: Comparison of Conventional vs. Green Solvent Protocols in SPPS

| Protocol | Deprotection Solvent | Coupling & Washing Solvent | Product Purity (%) |

|---|---|---|---|

| Conventional | 20% Piperidine (B6355638) in DMF | DMF | 85.2 |

| Green | 20% Piperidine in 2-MeTHF | 2-MeTHF / Ethyl Acetate | 86.4 |

Data synthesized from research on green solid-phase peptide synthesis. acs.org

Another innovative eco-friendly approach involves performing peptide synthesis in water. scispace.com This method overcomes the poor water solubility of standard Fmoc-amino acids by processing them into water-dispersible nanoparticles. scispace.com This nanoparticle-based technology allows for efficient peptide coupling in an aqueous environment, dramatically reducing the reliance on organic solvents. scispace.com

Furthermore, agro-waste derived solvents have been utilized as a greener medium for peptide bond formation. nih.govresearchgate.net For instance, a process using a solvent medium derived from lemon fruit shell ash has been developed for coupling Nα-Fmoc-amino acid chlorides with amino acid ester salts. nih.govresearchgate.net This method, which revisits the Schotten-Baumann condition without requiring an additional inorganic base for neutralization, has been shown to produce dipeptide esters in good to excellent yields while maintaining the stereochemical integrity of the substrates. nih.gov

These developments highlight a significant trend towards minimizing the environmental footprint of peptide synthesis by replacing hazardous chemicals with sustainable alternatives, modifying reaction conditions, and utilizing novel technologies. csic.esacs.orgscispace.com

Advanced Applications in Synthetic Peptide and Protein Chemistry

Mechanism-Driven Applications in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the total synthesis of proteins by joining unprotected peptide segments. wikipedia.org The reaction is highly chemoselective, occurring between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue in an aqueous solution at neutral pH. acs.orgnih.gov This process has significantly expanded the size of polypeptides and proteins that can be chemically synthesized. nih.gov

Nucleophilic Acyl Substitution and Intramolecular S→N Acyl Shift in Thioester-Mediated Ligation

The core of NCL involves a two-step mechanism. The first step is a reversible nucleophilic acyl substitution, specifically a transthioesterification. wikipedia.orgmasterorganicchemistry.comlibretexts.org The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of another peptide. wikipedia.orgresearchgate.net This forms a new thioester-linked intermediate. researchgate.net

The second, irreversible step is a rapid, spontaneous intramolecular S→N acyl shift. wikipedia.orgnih.gov The amino group of the cysteine residue, now in close proximity to the newly formed thioester, attacks the thioester carbonyl. This rearrangement results in the formation of a stable, native amide (peptide) bond at the ligation site. wikipedia.orgacs.org The irreversibility of this second step under the reaction conditions is a key factor in achieving high yields of the final ligated product. wikipedia.org

Convergent and One-Pot Strategies for Multi-Segment Peptide/Protein Synthesis

For the synthesis of large proteins, multiple peptide fragments need to be assembled. Convergent synthesis, where smaller peptide fragments are first synthesized and then ligated together, is an efficient strategy that minimizes the risk of impurities that can arise in long, linear syntheses. aiche.org

Development and Utilization of Novel Linkers for C-Terminal Peptide Thioester Generation (e.g., Dbz linker)

A significant challenge in Fmoc-based SPPS is the generation of the C-terminal peptide thioesters required for NCL, as the thioester linkage is often unstable under the basic conditions used for Fmoc group removal. nih.goviris-biotech.de To address this, various "safety-catch" linkers have been developed.

One of the most successful is the 3,4-diaminobenzoic acid (Dbz) linker, also known as the Dawson linker. iris-biotech.denih.gov After the peptide chain is assembled on the solid support, the Dbz linker can be activated. This typically involves acylation of the free amino group, followed by cyclization to form an N-acyl-benzimidazolinone (Nbz). nih.goviris-biotech.de This Nbz-activated peptide is then cleaved from the resin and can be converted to the desired thioester by reaction with a thiol. iris-biotech.deiris-biotech.de Derivatives of the Dbz linker, such as those with methylated or protected amino groups, have been developed to suppress side reactions and improve the efficiency of thioester formation. iris-biotech.deiris-biotech.de

Integration and Optimization within Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for peptide synthesis due to its milder reaction conditions compared to the older Boc-based chemistry. nih.govaltabioscience.com This makes it compatible with a wider range of modified amino acids, including those with post-translational modifications. nih.gov

Methodological Advancements in Fmoc-SPPS for Thioester-Containing Peptides

The synthesis of peptide thioesters using Fmoc-SPPS has seen significant advancements. sci-hub.rudongsuweigroup.comnih.gov Early methods were often challenging due to the instability of the thioester to the piperidine (B6355638) solution used for Fmoc deprotection. wikipedia.orgresearchgate.net Modern approaches often employ safety-catch linkers, like the aforementioned Dbz linker, or strategies based on intramolecular O,S or N,S acyl shifts. nih.govnih.govresearchgate.net These methods involve synthesizing a more stable precursor on the solid support, which is then converted to the thioester after the peptide chain assembly is complete. nih.govsci-hub.ru

Another approach involves the use of aryl hydrazine (B178648) linkers. researchgate.net These linkers are stable to the conditions of Fmoc-SPPS. After peptide synthesis, the linker is activated by mild oxidation, which converts the acyl hydrazine into a reactive acyl diazene (B1210634) intermediate. This intermediate can then react with a thiol to generate the peptide thioester. researchgate.net

Addressing Challenges in Fmoc-SPPS: Aspartimide Formation and Racemization Control

Two major side reactions that can compromise the purity and yield of peptides synthesized by Fmoc-SPPS are aspartimide formation and racemization. nih.gov

Aspartimide Formation

Aspartimide formation is a base-catalyzed side reaction that occurs at aspartic acid (Asp) residues, particularly when the following amino acid is glycine, asparagine, or arginine. sigmaaldrich.comiris-biotech.de The repeated exposure to the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. sigmaaldrich.comiris-biotech.de This intermediate can then undergo hydrolysis or react with piperidine to form various by-products, including β-aspartyl peptides and epimerized peptides, which are often difficult to separate from the desired product. sigmaaldrich.com

Strategies to minimize aspartimide formation include:

Modifying Deprotection Conditions: Adding an acidic additive like formic acid or HOBt to the piperidine deprotection solution can help suppress aspartimide formation. nih.govacs.org Using a weaker base like piperazine (B1678402) instead of piperidine can also be effective. nih.gov

Using Specialized Protecting Groups: Employing bulky side-chain protecting groups for aspartic acid, such as 3-methyl-3-pentyl (OMpe) or β-trialkylmethyl esters, can sterically hinder the formation of the aspartimide ring. sigmaaldrich.comnih.gov

Racemization Control

Racemization, or the loss of stereochemical integrity at the alpha-carbon of an amino acid, can occur during the activation and coupling steps of SPPS. nih.govnih.gov Cysteine and histidine are particularly susceptible to racemization, especially with base-mediated coupling reagents and at elevated temperatures. nih.govnih.govresearchgate.net

Methods to control racemization include:

Optimizing Coupling Conditions: Using carbodiimide-based activation methods can reduce racemization for sensitive amino acids like cysteine. nih.gov For histidine, protecting the imidazole (B134444) π-nitrogen is an effective strategy. nih.gov

Controlling Temperature: Lowering the coupling temperature, especially in microwave-assisted SPPS, can significantly limit racemization. nih.govresearchgate.net

Using Alternative Bases: Employing sterically hindered bases, such as collidine or N,N-diisopropylethylamine (DIPEA) alternatives with lower basicity, can minimize racemization. nih.govluxembourg-bio.com

Synthesis of Biologically Active Peptides and Modified Constructs

The synthesis of peptides with tailored properties often relies on the incorporation of non-standard amino acids or functional groups that can serve as sites for further modification. Fmoc-2-aminoethanethioic S-acid provides a gateway to peptides bearing a C-terminal thioacid, a functional group with unique reactivity that enables specific chemical ligations.

Strategic Incorporation of Thioacid-Derived Moieties into Peptide Sequences

The introduction of a thioacid group at the C-terminus of a peptide chain is a critical step for various chemoselective ligation strategies, most notably Native Chemical Ligation (NCL). wikipedia.orgnih.govnih.gov NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond. wikipedia.orgnih.govnih.gov The synthesis of the required C-terminal thioester can be challenging, particularly when using the popular Fmoc-based solid-phase peptide synthesis (SPPS) due to the base-lability of the thioester linkage. osti.gov

The use of this compound, or more broadly the generation of a C-terminal thioacid, offers a strategic solution. This thioacid can be generated on the solid support and then converted to the necessary thioester for NCL. The synthesis of peptide thioacids can be achieved through various methods compatible with Fmoc chemistry. osti.gov While direct data on the use of this compound is limited in readily available literature, the principles of incorporating a C-terminal thioacid are well-established. For instance, synthetic peptides with C-terminal thioacids are crucial for the synthesis of larger proteins. Human type II secretory phospholipase A2 (sPLA2), a 124-amino acid enzyme, was successfully synthesized by ligating two peptide fragments, one of which was generated with a C-terminal thioester derived from a thioacid. nih.gov

The general workflow for incorporating a thioacid moiety using a precursor like this compound in Fmoc-SPPS involves its coupling to the resin-bound peptide, followed by cleavage from the resin to yield the C-terminally thioacid-functionalized peptide. This peptide can then be utilized in subsequent ligation reactions.

Table 1: Key Considerations for the Incorporation of Thioacid Moieties in Fmoc-SPPS

| Parameter | Description | Relevance to this compound |

| Resin Choice | The solid support must be compatible with the chemistry used to generate and cleave the thioacid. | Wang resins or 2-chlorotrityl chloride resins are commonly used in Fmoc-SPPS. nih.gov |

| Coupling Reagents | Efficient coupling of the Fmoc-protected thioacid building block is essential for high yield. | Standard coupling reagents like TBTU can be employed. nih.gov |

| Cleavage Conditions | The final cleavage from the resin should not degrade the thioacid functionality. | Milder cleavage conditions are often preferred to maintain the integrity of the thioacid. nih.gov |

| Peptide Purity | High purity of the thioacid-containing peptide is crucial for successful ligation. | RP-HPLC is typically used for purification. nih.gov |

Chemo- and Regioselective Bioconjugation via Thiol-Reactive Chemistry

The thiol group of the deprotected 2-aminoethanethioic S-acid moiety offers a highly reactive and selective handle for bioconjugation. Thiol-reactive chemistry provides a powerful toolkit for attaching a wide variety of molecules, such as fluorescent probes, polyethylene (B3416737) glycol (PEG), and other bioactive molecules, to the peptide. acs.orgnih.gov This site-specific modification allows for the creation of well-defined peptide conjugates with tailored properties.

The high nucleophilicity of the thiol group allows it to react selectively with a range of electrophilic partners under mild, aqueous conditions, which is crucial for preserving the integrity of the peptide. nih.gov Common thiol-reactive functionalities include maleimides, haloacetamides, and pyridyl disulfides.

Fluorescent Labeling: A key application of thiol-reactive chemistry is the site-specific labeling of peptides with fluorescent probes. This enables the study of peptide localization, trafficking, and interactions within biological systems. For example, a peptide containing a free thiol can be reacted with a maleimide-functionalized fluorophore to yield a fluorescently labeled peptide. acs.org The progress of such labeling reactions can be monitored by techniques like HPLC and mass spectrometry.

Table 2: Examples of Thiol-Reactive Fluorescent Probes for Peptide Conjugation

| Fluorescent Probe Class | Reactive Group | Excitation (nm) | Emission (nm) | Reference |

| Dansyl | 7-oxanorbornadiene (OND) ester | ~340 | ~530 | nih.gov |

| Dithiomaleimide (DTM) | Dihalo-maleimide | Varies with thiol | Varies with thiol | acs.org |

| Alexa Fluor 488 | Maleimide | 490 | 525 | sb-peptide.com |

| TRITC | Maleimide | 557 | 576 | sb-peptide.com |

| SiR | Maleimide | 650 | 670 | sb-peptide.com |

This table presents examples of fluorescent probe classes and their general properties. Specific characteristics can vary depending on the exact molecular structure.

The strategic placement of the 2-aminoethanethioic S-acid moiety at the C-terminus allows for precise control over the location of the modification, avoiding the random labeling of other nucleophilic side chains within the peptide sequence. This chemo- and regioselectivity is paramount for generating homogeneous peptide conjugates with reproducible biological activity. nih.gov

Analytical Characterization and Methodological Development in Fmoc Thioacid Research

Chromatographic Methodologies for Purity and Identity Assessment

The purity and structural integrity of Fmoc-amino acids are paramount for their successful application, particularly in solid-phase peptide synthesis where the quality of the building blocks directly dictates the purity and yield of the final peptide. phenomenex.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Fmoc-Derivatized Amino Acids

HPLC is a cornerstone technique for assessing the purity of Fmoc-derivatized amino acids. phenomenex.com Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging the hydrophobic nature of the Fmoc group for separation. mdpi.comresearchgate.net The chemical and chiral purity of these building blocks are critical, as impurities can lead to the formation of undesired peptide sequences. phenomenex.com For many commercially available Fmoc-protected α-amino acids, the expected enantiomeric purity is greater than 99.0% enantiomeric excess (ee), with some applications demanding ≥99.8% ee. phenomenex.com

The development of highly optimized HPLC methods is crucial to separate the main Fmoc-amino acid from potential impurities such as free amino acids, dipeptides, and side-chain unprotected Fmoc-amino acids. merckmillipore.com Chiral HPLC, utilizing polysaccharide-based chiral stationary phases, has proven effective in resolving enantiomers of Fmoc-amino acids, with all evaluated compounds being fully resolved in under 25 minutes using reversed-phase separation. phenomenex.comrsc.org Trifluoroacetic acid as an acidic additive and acetonitrile (B52724) as an organic modifier are often the preferred choices for successful chiral separation of Fmoc α-amino acid derivatives. phenomenex.com

Table 1: HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Condition | Reference |

| Column | Shim-pack™ XR-ODSII, 100 mm x 3.0 mmI.D., 2.2 µm | shimadzu.com |

| Mobile Phase | Acetonitrile and water with acidic additive (e.g., TFA) | phenomenex.com |

| Detection | UV at 230 nm or 300 nm | thermofisher.comikm.org.my |

| Flow Rate | 2.0 ml min-1 | ikm.org.my |

| Column Temperature | 30°C | ikm.org.my |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Quantitative Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust method for both structural confirmation and quantitative analysis of Fmoc-derivatized amino acids. nih.govmonash.edu This technique is particularly valuable for identifying the desired product and any mass impurities. nih.gov The coupling of RP-HPLC with tandem mass spectrometry (LC-MS/MS) allows for the confirmation of the amino acid sequence and the location of any modifications. nih.gov

For quantitative analysis, LC-MS/MS is highly suitable for screening multiple amino acids due to its fast scan speeds, polarity switching capabilities, high selectivity, and sensitivity. youtube.com This direct detection method often eliminates the need for derivatization, although pre-column derivatization with reagents like Fmoc-Cl can enhance the signal-to-noise ratio and improve ionization efficiency. monash.eduyoutube.com In the analysis of Fmoc-amino acid derivatives, electrospray ionization (ESI) is a common technique, and the resulting mass spectrum can confirm the identity of the derivatized amino acid. youtube.com

Table 2: LC-MS/MS Parameters for Fmoc-Amino Acid Derivative Identification

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | youtube.com |

| Capillary Temperature | 350 °C | nih.gov |

| Capillary Voltage | 38 V | nih.gov |

| Collision Gas | High-purity helium | nih.gov |

| Collision Energy | 35% | nih.gov |

| Mass Monitoring | 50 to 1000 m/z in multi-reaction monitoring (MRM) mode | nih.gov |

Optimized Derivatization Protocols for Enhanced Detection and Reproducibility

The derivatization of amino acids with Fmoc-Cl is a critical step that requires careful optimization to ensure complete reaction, stability of the derivatives, and high reproducibility. nih.govnih.gov Several factors, including pH, buffer systems, and reagent ratios, play a significant role in the efficiency of the derivatization process.

Role of pH, Buffer Systems, and Reagent Ratios in Derivatization Efficiency

The derivatization of amino acids with Fmoc-Cl is typically carried out under alkaline conditions to facilitate the nucleophilic attack of the amino group on the chloroformate. researchgate.netoup.com Borate (B1201080) buffer is a commonly used medium for this reaction. nih.govconicet.gov.ar The pH of the reaction medium is a critical parameter that influences both the derivatization and the hydrolysis of Fmoc-Cl. researchgate.net For instance, studies have shown that for some amino acids, the production of the Fmoc derivative increases up to a certain pH and then decreases due to the rapid formation of the hydrolysis product, Fmoc-OH. researchgate.net An optimal pH of around 9.20 has been identified in some studies. conicet.gov.ar

The choice of buffer can also impact the analysis, especially in LC-ESI-MS, where borate buffer was found to influence ionization. nih.gov For Fmoc-Cl derivatization followed by LC-ESI-MS, carbonate buffer has been suggested to provide higher responses. nih.gov

The molar ratio of the derivatizing reagent to the amino acid is another crucial factor. nih.gov While a significant excess of Fmoc-Cl is often used, studies have shown that the reaction efficiency does not change significantly at very high concentrations. conicet.gov.ar A molar ratio of Fmoc-Cl to total amino acids of 10:1 has been found to be optimal in some cases. conicet.gov.ar

Table 3: Optimized Derivatization Conditions for Fmoc-Amino Acids

| Parameter | Optimal Condition | Reference |

| pH | 8.0 - 11.4 | nih.govresearchgate.net |

| Buffer | 0.4 M Borate Buffer or Carbonate Buffer | nih.govconicet.gov.ar |

| Fmoc-Cl/Amino Acid Ratio | 10:1 to 55:1 | nih.govconicet.gov.ar |

| Reaction Time | 20 - 40 minutes | nih.govnih.gov |

| Temperature | Ambient | nih.gov |

Fluorescence and UV Detection Strategies for Fmoc Conjugates

The fluorenyl group of Fmoc possesses inherent fluorescence and strong UV absorbance, which are exploited for the detection of Fmoc-derivatized amino acids. ontosight.ai The fluorescence property allows for highly sensitive detection, with detection limits in the femtomole range. nih.gov When the Fmoc group is cleaved, it becomes fluorescent, which can be used to monitor the deprotection process in real-time. ontosight.ai The fluorescence emission of Fmoc can be detected using standard fluorescence spectroscopy. ontosight.ai

UV detection is also widely used, with the chromophore of Fmoc amino acids allowing for monitoring of coupling and deprotection reactions during solid-phase peptide synthesis. thieme-connect.de The absorbance is typically measured spectrophotometrically, for example at 300 nm, after the Fmoc group is cleaved. thermofisher.com This provides a quantitative measure of the amount of Fmoc-amino acid present. springernature.com

Table 4: Detection Wavelengths for Fmoc Conjugates

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Fluorescence | 265 | 313 or 630 | nih.govresearchgate.net |

| UV Absorbance | - | 217, 230, or 300 | thermofisher.comikm.org.myresearchgate.net |

In-Needle Pre-Column Derivatization Techniques

To improve throughput and reduce reagent consumption, in-needle pre-column derivatization techniques have been developed. mdpi.comresearchgate.netnih.gov This automated online process involves mixing the sample and derivatization reagents directly in the autosampler needle, eliminating the need for separate reaction vials. mdpi.comresearchgate.net This approach has been shown to significantly reduce the amount of derivatization reagents required and can improve the throughput of sample analysis by up to two times. researchgate.netnih.gov The in-needle pre-column derivatization for amino acid quantification (iPDAQ) method has demonstrated good reproducibility with relative standard deviations (RSDs) for peak areas of most amino acids being lower than 3%. youtube.com This automated derivatization facilitates accurate amino acid quantification and reduces manual labor. nih.gov

Addressing Analytical Challenges: Byproduct Formation and Artifacts in Detection

The analytical characterization of Fmoc-2-aminoethanethioic S-acid, a fundamental building block in certain peptide synthesis strategies, is accompanied by a series of challenges. These challenges primarily revolve around the potential for byproduct formation during its synthesis and storage, as well as the appearance of artifacts during analytical detection. A thorough understanding of these issues is critical for ensuring the purity of the final product and the reliability of research outcomes.

The synthesis and handling of Fmoc-amino acids, including thioacid derivatives, are susceptible to the formation of various impurities. These can arise from the starting materials, side reactions during the attachment of the Fmoc protecting group, or degradation during storage. sigmaaldrich.com For instance, the presence of free amino acids can lead to the formation of dimers or oligomers, while residual reagents from the synthesis process can also contaminate the final product. sigmaaldrich.com

A significant and often overlooked issue is the contamination of Fmoc-amino acid derivatives with β-alanine-related impurities. sigmaaldrich.com This can occur through the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group, leading to the formation of Fmoc-β-alanine-OH. This impurity can be subsequently incorporated into a peptide chain, resulting in a beta-alanine (B559535) insertion mutant.

Furthermore, the inherent reactivity of the thioacid functionality in this compound presents its own set of analytical hurdles. The thioester bond is known to be labile under the basic conditions typically used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), such as treatment with piperidine (B6355638). nih.gov While this compound itself is a single amino acid derivative and not directly subjected to iterative deprotection cycles on a resin, the stability of the thioacid during its preparation and any subsequent reactions is a critical consideration.

During analysis by methods such as High-Performance Liquid Chromatography (HPLC), a phenomenon known as "shadowing" can occur, where a portion of the peptide from a previous injection is carried over to the next, potentially leading to false-positive results for the presence of the compound or its byproducts.

Common Byproducts and Impurities

The following table summarizes common byproducts and impurities that can be encountered in the context of Fmoc-thioacid research. While not all are specific to this compound, they represent potential challenges in analogous and more complex systems.

| Byproduct/Impurity | Origin | Analytical Implication |

| Diketopiperazines | Intramolecular cyclization of a dipeptide, particularly with C-terminal proline. iris-biotech.de | Co-elution with the desired product in HPLC, leading to purification challenges. |

| Aspartimide | Cyclization of aspartate residues, catalyzed by acid or base. iris-biotech.de | Leads to a mixture of D- and L-, α- and β-peptides, complicating analysis and purification. |

| Oxidized Methionine | Oxidation of the methionine side chain to its sulfoxide. iris-biotech.de | Alters the polarity and potentially the biological activity of the peptide. Can be reversed but adds an extra step to the process. |

| β-Alanyl Impurities | Rearrangement of Fmoc-OSu during synthesis. sigmaaldrich.com | Insertion of an unwanted β-alanine residue into the peptide sequence. |

| Acetic Acid | Contamination from solvents used in synthesis and crystallization. sigmaaldrich.com | Can cause chain termination during peptide synthesis, resulting in truncated byproducts. |

| Free Amino Acid | Incomplete reaction during Fmoc protection. sigmaaldrich.com | Can lead to the insertion of multiple copies of the amino acid and promote Fmoc group cleavage during storage. |

Methodological Artifacts in Detection

Analytical methods themselves can introduce artifacts that may be misinterpreted as byproducts. Careful experimental design and data interpretation are necessary to distinguish between genuine impurities and methodological artifacts.

| Artifact | Analytical Technique | Description | Mitigation Strategy |

| HPLC Shadowing | HPLC | Carry-over of the analyte from a previous injection, leading to ghost peaks. | Thorough washing of the injection system and column between runs. |

| In-source Fragmentation | Mass Spectrometry (ESI-MS) | Fragmentation of the analyte in the ion source of the mass spectrometer, which can be mistaken for impurities. | Optimization of MS parameters such as cone voltage. |

| Formation of Adducts | HPLC-MS | Formation of adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample. | Use of high-purity solvents and desalting of the sample prior to analysis. |

| Epimerization | HPLC | Racemization of the C-terminal amino acid, which can be induced by the basic conditions of some analytical methods. nih.gov | Use of neutral pH mobile phases and optimization of coupling reagents and bases during synthesis. |

Mechanistic Insights and Computational Modeling of Fmoc Thioacid Systems

Elucidation of Reaction Mechanisms in Thioacid-Mediated Transformations

Thioacids, including Fmoc-protected amino thioacids, are versatile intermediates in organic synthesis. Their unique reactivity is harnessed in a variety of transformations, often proceeding through radical-mediated pathways. rsc.orgnih.gov The initiation of these reactions can be achieved under mild conditions, for example, using visible light irradiation. rsc.org

A common mechanistic feature is the formation of a thioacid radical. rsc.orgresearchgate.net In one proposed mechanism, the thioacid is deprotonated by a base to form a thiocarboxylate, which, upon light irradiation, can undergo single electron transfer (SET) with molecular oxygen to generate a thioacid radical and a superoxide radical. rsc.org This thioacid radical is a key intermediate that can undergo several subsequent reactions. For example, it can add to alkenes in an anti-Markovnikov fashion to form a C-S bond and a carbon-centered radical intermediate. rsc.org

Another important reaction pathway involves the dimerization of thioacid radicals to form a highly reactive diacyl disulfide intermediate. This intermediate is a potent acylating agent and can react with nucleophiles, such as the lysine residues of peptides, to form amide bonds. rsc.orgresearchgate.net The use of Fmoc protecting groups is generally well-tolerated in these radical-mediated reactions, making them valuable for peptide modification and synthesis. rsc.orgresearchgate.net

Kinetic and Thermodynamic Studies of Fmoc Deprotection and Thioester Reactivity

The removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical step in solid-phase peptide synthesis. The kinetics of this deprotection are crucial for ensuring high-quality peptide products. nih.gov The process is typically carried out using a secondary amine base, such as piperidine (B6355638), and proceeds via a β-elimination mechanism. luxembourg-bio.com The reaction is generally fast, and slow kinetics can be an indication of peptide aggregation on the solid support. luxembourg-bio.com Kinetic studies, often monitored by UV absorbance of the dibenzofulvene-piperidine adduct, show that deprotection efficiency is dependent on the base concentration and reaction time. nih.govresearchgate.net For instance, with Fmoc-L-Leucine-OH, deprotection can be efficient even at short reaction times, while for sterically hindered or aggregation-prone sequences, longer deprotection times may be necessary. nih.gov

From a thermodynamic perspective, thioesters are considered high-energy compounds relative to their oxygen ester counterparts. The standard free energy of hydrolysis for a thioester is significantly more negative (around -7.5 kcal/mol) compared to that of a typical oxygen ester (around -5 kcal/mol). stackexchange.comharvard.edu This thermodynamic instability is partly due to the poorer overlap between the 2p orbital of carbon and the 3p orbital of sulfur, which reduces electron delocalization and destabilizes the thioester bond. stackexchange.com

This inherent reactivity makes thioesters excellent acylating agents. gonzaga.edu The acyl carbon of a thioester is more electrophilic and susceptible to nucleophilic attack. stackexchange.com Furthermore, the C-S bond is weaker than a C-O bond, and the resulting thiolate is a better leaving group than an alkoxide. stackexchange.comgonzaga.edu These factors contribute to the kinetic favorability of nucleophilic acyl substitution reactions involving thioesters. While thermodynamically favorable, the hydrolysis of thioesters can be relatively slow, allowing for competing reactions like thiol-thioester exchange to occur under specific conditions. harvard.edu

Computational Chemistry Approaches to Conformational Analysis and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the structure, dynamics, and reactivity of molecules like Fmoc-2-aminoethanethioic S-acid. imperial.ac.uk These methods allow for the exploration of conformational landscapes and the prediction of reaction pathways, complementing experimental studies. imperial.ac.ukunicamp.br

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. unicamp.br For flexible molecules, this can be a complex task due to the large number of possible conformations. unicamp.br Computational techniques such as systematic searches, molecular dynamics, and Monte Carlo simulations are used to explore the potential energy surface and identify low-energy conformers. unicamp.br

Reactivity prediction, on the other hand, focuses on understanding how and why chemical reactions occur. Quantum mechanical calculations can be used to model the electronic structure of molecules and map out the energy profiles of reaction pathways, including the identification of transition states. nih.govnih.gov This allows for the calculation of reaction barriers and the prediction of reaction outcomes and selectivity. nih.gov

Molecular Dynamics Simulations of Fmoc-Containing Self-Assemblies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. aip.org In the context of Fmoc-containing molecules, MD simulations have been instrumental in understanding the process of self-assembly into nanostructures such as fibrils and hydrogels. jlu.edu.cnresearchgate.net

These simulations model the interactions between molecules over time, revealing the driving forces behind self-assembly. aip.org For Fmoc-dipeptides, a key driving force is the π-π stacking interaction between the aromatic fluorenyl rings of the Fmoc groups. jlu.edu.cnresearchgate.net van der Waals forces, electrostatic interactions, and hydrogen bonding also play crucial roles in stabilizing the resulting supramolecular structures. aip.org

MD simulations can track the process of self-assembly from an initial dispersed state to a final, well-ordered aggregate. jlu.edu.cnresearchgate.net They can also provide detailed information about the structure of the self-assembled state, such as the arrangement of the Fmoc groups in the core of a fibril and the exposure of other parts of the molecule to the solvent. researchgate.netnih.gov The insights gained from these simulations are valuable for the rational design of novel self-assembling materials with applications in biomedicine and nanotechnology. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, based on solving the Schrödinger equation, provide a fundamental understanding of chemical reactivity. nih.gov These methods are used to explore the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies that govern the kinetics and thermodynamics of a reaction. ulisboa.pt

In the study of thioacid and thioester reactivity, quantum chemical calculations have been used to understand the differences in reactivity between thioesters and their oxygen ester analogs. nih.gov These calculations can elucidate the role of electronic effects, such as delocalization and orbital interactions, in stabilizing or destabilizing reactants and transition states. nih.gov For example, computational studies have shown that the loss of delocalization energy upon going from the reactant to the transition state is different for thioesters compared to oxoesters, depending on the nucleophile. nih.gov

Furthermore, quantum chemical methods are employed to predict the feasibility of proposed reaction mechanisms. nih.govfrontiersin.org By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified. nih.gov This predictive capability is invaluable in the design of new synthetic methodologies and in understanding complex chemical transformations. nih.govelsevierpure.com

Emerging Research Frontiers and Future Perspectives

Innovation in Green Chemistry Approaches for Fmoc-Thioacid Synthesis

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are mainstays in Fmoc-SPPS but are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. doaj.org Research into greener alternatives has identified several promising candidates that balance performance with a more favorable environmental and safety profile. biotage.com Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate have been investigated as potential replacements for DMF. biotage.comrsc.org These alternatives are evaluated based on critical performance metrics including resin swelling, reagent solubility, and their impact on the efficiency of coupling and deprotection steps. doaj.orgbiotage.comnih.gov

Beyond solvent replacement, innovative protocols are being developed to minimize solvent waste. One such strategy is "in situ Fmoc removal," where the deprotection step is combined with the preceding coupling step without intermediate washing. peptide.comrsc.org In this approach, once the coupling reaction is complete, a base such as piperidine (B6355638) is added directly to the coupling cocktail. peptide.com This method has been shown to reduce total solvent consumption by as much as 75% while maintaining high peptide purity. peptide.com The successful application of these green principles to standard Fmoc-SPPS provides a clear pathway for a more sustainable synthesis of Fmoc-thioacid derivatives.

| Solvent Class | Conventional Solvents | Greener Alternatives | Key Considerations |

| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | 2-Methyltetrahydrofuran (2-MeTHF), Propylene Carbonate, Anisole | Resin swelling, reagent solubility, reaction kinetics, toxicity profile. doaj.orgbiotage.comrsc.orgnih.gov |

| Ethers | Dichloromethane (DCM) (often used in washes) | Cyclopentyl methyl ether (CPME) | Lower toxicity, effective washing and swelling properties. biotage.com |

Development of Fmoc-Thioacid Analogs for Expanding Chemical Biology Toolboxes

Fmoc-protected peptide thioacids are foundational reagents for the chemical synthesis of proteins via native chemical ligation (NCL). researchgate.net Emerging research focuses on developing structural analogs of these thioacids to create novel biochemical tools and probes for studying biological systems. These analogs often feature modified backbones or functional groups that impart unique properties, such as enhanced stability, altered reactivity, or the ability to act as reporters.

One important class of analogs is thioamide-containing peptides, where a backbone amide bond is replaced by a thioamide. This modification can influence peptide conformation, stability against proteolysis, and hydrogen-bonding capabilities, making thioamides valuable for creating peptide mimics with distinct biological activities. thieme.de However, their synthesis requires modified Fmoc-deprotection protocols, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of piperidine, to avoid side reactions and improve yields. thieme.de

Furthermore, the concept of creating functional analogs extends to the development of molecular probes. nih.gov By analogy with other fields, the thioacid moiety can be appended to fluorescent tags, cross-linking agents, or other reporter groups. nih.govresearchgate.net Such Fmoc-thioacid analogs could be used for:

Probing Protein-Protein Interactions: Designing thioacid-containing peptides that can be incorporated into proteins to map interaction surfaces.

Enzyme Activity Assays: Creating thioacid substrates that release a chromogenic or fluorogenic leaving group upon enzymatic cleavage.

Cellular Imaging: Attaching fluorescent dyes to thioacid peptides to visualize their uptake and localization within cells. nih.gov

The development of these diverse analogs significantly broadens the utility of thioacid chemistry, transforming it from a tool for protein synthesis into a versatile platform for chemical biology research. nih.govresearchgate.net

| Analog Type | Structural Modification | Potential Application | Reference |

| Peptide Thioamides | Replacement of a backbone amide (C=O) with a thioamide (C=S) | Creating protease-resistant peptide mimics, studying protein folding and structure. | thieme.de |

| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., Coumarin, BODIPY) to the thioacid peptide. | Cellular imaging, fluorescence-based binding assays. | nih.gov |

| N-Sulfanylethylanilide (SEAlide) Peptides | Precursor that converts to a peptide thioacid via N-S acyl transfer. | Facile, mild synthesis of peptide thioacids for sequential NCL. | researchgate.net |

| Glycopeptide-α-thioesters | Incorporation of glycosylated amino acids into a peptide thioester backbone. | Synthesis of homogeneous glycoproteins for functional studies. | acs.org |

Integration of Fmoc-Thioacid Chemistry in Supramolecular Chemistry and Functional Material Design

Fmoc-protected amino acids and short peptides are well-established building blocks in supramolecular chemistry due to their remarkable ability to self-assemble into ordered nanostructures such as fibers, tapes, and hydrogels. beilstein-journals.orgchemrxiv.org This self-assembly is driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. beilstein-journals.orgqub.ac.uk An emerging frontier is the integration of Fmoc-thioacid chemistry into this paradigm to create novel functional materials.

While the self-assembly of Fmoc-thioacids themselves is a nascent area of investigation, the incorporation of thio-groups into other self-assembling systems has been shown to influence molecular packing and material properties. For example, studies on thiobarbituric acid derivatives have revealed that the weaker hydrogen-bond accepting ability of a thiocarbonyl group, compared to its oxygen counterpart, can direct the formation of crystalline fibers instead of curved polymers. nih.gov This suggests that replacing a terminal carboxylic acid with a thioacid in an Fmoc-peptide building block could precisely modulate the resulting supramolecular architecture.

The potential applications for such materials are diverse. The thioacid group could serve as a reactive handle for the post-assembly modification of a hydrogel, allowing for the covalent attachment of drugs, growth factors, or other bioactive molecules. Furthermore, the unique coordination properties of sulfur could be exploited to create metallo-supramolecular polymers and materials that respond to the presence of specific metal ions. mdpi.com By combining the proven self-assembling propensity of the Fmoc-peptide motif with the distinct chemical reactivity of the thioacid group, researchers can aspire to design a new generation of smart biomaterials, sensors, and catalytic systems. nih.gov

Advances in Automation and High-Throughput Synthesis Utilizing Fmoc-Thioacids

The growing demand for peptides and their derivatives in drug discovery and chemical biology has spurred significant advances in automated synthesis platforms. nih.gov Automated solid-phase peptide synthesis (SPPS) streamlines the repetitive cycles of deprotection, coupling, and washing, leading to increased reproducibility, reduced manual labor, and higher throughput compared to manual methods. beilstein-journals.orgamericanpeptidesociety.org These automated systems are now being adapted for the efficient production of Fmoc-thioacids and their precursors, peptide thioesters. nih.gov

Automation is particularly crucial for high-throughput applications, such as the creation of peptide libraries for screening purposes. nih.govcreative-peptides.com By programming synthesizers to run in parallel, researchers can generate large numbers of unique peptide thioacid sequences simultaneously. nih.govunc.edu Methodologies are being developed to facilitate this process, including the use of specialized "safety-catch" linkers that are stable to standard Fmoc-SPPS conditions but can be cleaved to yield a peptide thioester. nih.gov One high-throughput approach involves compartmentalizing different resins in permeable "tea bags," allowing for parallel synthesis and cleavage of multiple distinct peptide thioesters. nih.gov

The integration of automation with high-throughput screening (HTS) technologies creates a powerful workflow for discovering novel bioactive peptides. creative-peptides.com Libraries of peptide thioacids can be synthesized and then readily converted to various derivatives or used in ligation reactions to build larger, more complex molecules for screening in biological assays. This synergy accelerates the pace of research in areas ranging from enzyme inhibitor discovery to the development of new peptide-based therapeutics.

| Feature | Manual Synthesis | Automated Synthesis |

| Throughput | Low (one or a few peptides at a time) | High (parallel synthesis of many peptides). nih.gov |

| Reproducibility | Operator-dependent, higher variability. | High, with standardized protocols and precise reagent delivery. americanpeptidesociety.org |

| Labor | Labor-intensive, requires constant monitoring. | "Walk-away" operation after initial setup. americanpeptidesociety.org |

| Application | Custom synthesis of specific targets. | Library generation, high-throughput screening, routine production. nih.govunc.edu |

Q & A

Q. What analytical techniques are recommended for verifying the chemical structure of Fmoc-2-aminoethanethioic S-acid?

- Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the Fmoc group (characteristic aromatic protons at 7.3–7.8 ppm) and the thioester moiety (C=S stretch at ~1100–1250 cm in IR).

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns.

- HPLC Purity Analysis : Monitor retention times under reverse-phase conditions (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Q. How can researchers optimize the synthesis yield of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer:

- Deprotection Conditions : Use 20% piperidine in DMF (2 × 5 min) for efficient Fmoc removal while minimizing side reactions.

- Activation Reagents : Employ carbodiimides (e.g., DIC) with additives like Oxyma Pure to enhance coupling efficiency and reduce racemization.

- Reaction Monitoring : Perform Kaiser tests or use inline UV monitoring (at 301 nm for Fmoc depletion) to track reaction progress .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer:

- Solubility : Dissolve in DMF or DMSO for synthetic applications; avoid aqueous buffers at pH >8 to prevent hydrolysis.

- Storage : Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. For short-term use, keep solutions at 4°C with desiccants .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer:

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–60°C, 10–20 W) to improve reaction kinetics.

- Pseudoproline Dipeptides : Incorporate turn-inducing residues to reduce steric hindrance.

- Alternative Coupling Agents : Use HATU or PyBOP with DIEA (2–4 eq) for challenging couplings, and confirm completion via LC-MS .

Q. What strategies resolve contradictions in reported pKa values for the thioester group in aqueous vs. organic solvents?

- Methodological Answer:

- Solvent-Dependent Titration : Perform potentiometric titrations in mixed solvents (e.g., DMSO/water) to model microenvironmental effects.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict protonation states and compare with experimental UV-Vis or -NMR shifts .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel peptide ligation methods?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model transition states for thioester exchange reactions using AMBER or CHARMM force fields.

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attacks (e.g., by cysteine residues) to predict regioselectivity. Validate with kinetic assays (stopped-flow UV) .

Q. What experimental designs mitigate oxidative degradation of the thioester moiety during prolonged SPPS?

- Methodological Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon with degassed solvents.

- Antioxidant Additives : Include 0.1% (w/v) TCEP or ascorbic acid to scavenge radicals.

- Real-Time Degradation Monitoring : Use LC-MS with electrospray ionization to detect sulfonic acid byproducts .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting HPLC retention data for this compound across literature sources?

- Methodological Answer:

- Column Calibration : Normalize retention times using a hydrophobic index (e.g., based on acetonitrile% at elution).

- Mobile Phase pH Adjustment : Test gradients at pH 2.5 (TFA) vs. pH 6.5 (phosphate) to assess ionization effects.

- Cross-Validate with NMR : Confirm identity via -NMR if retention shifts suggest impurities .

Q. What statistical methods are appropriate for comparing the efficiency of different Fmoc-deprotection protocols?

- Methodological Answer:

- ANOVA with Tukey’s HSD : Compare mean yields across ≥3 independent trials for each deprotection condition.

- Kinetic Modeling : Fit time-course data (e.g., Fmoc UV absorption decay) to first-order rate equations.

- Error Analysis : Report relative standard deviations (RSD) for triplicate measurements to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.